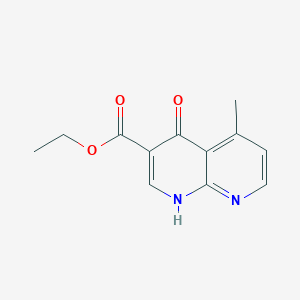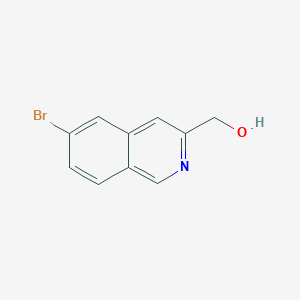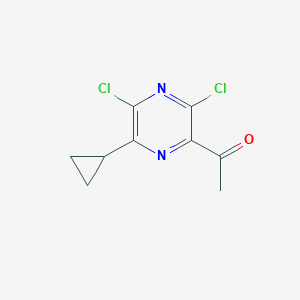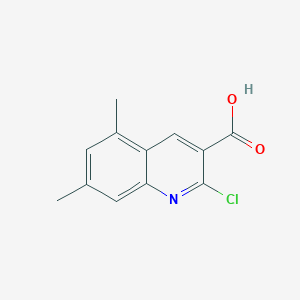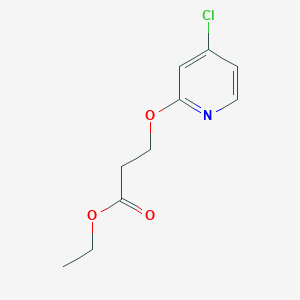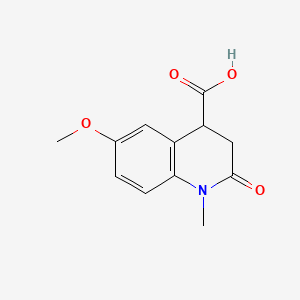
8-Chloro-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 8-chloro-4-hydrazinoquinoléine implique généralement la réaction de la 8-chloroquinoléine avec l'hydrate d'hydrazine dans des conditions contrôlées. La réaction est réalisée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du chlorhydrate de 8-chloro-4-hydrazinoquinoléine ne soient pas largement documentées, l'approche générale implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température et la pression, afin de garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 8-chloro-4-hydrazinoquinoléine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogènes en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de l'hydrazine .
Applications De Recherche Scientifique
Le chlorhydrate de 8-chloro-4-hydrazinoquinoléine présente un large éventail d'applications en recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 8-chloro-4-hydrazinoquinoléine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les protéines. Il peut inhiber l'activité enzymatique en se liant au site actif ou en modifiant la conformation de l'enzyme. Cette interaction peut perturber diverses voies biochimiques, entraînant des modifications de la fonction cellulaire .
Mécanisme D'action
The mechanism of action of 8-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 4-hydrazinoquinoléine : Structure similaire mais sans l'atome de chlore en position 8.
Chlorhydrate de 8-fluoro-4-hydrazinoquinoléine : Structure similaire mais avec un atome de fluor au lieu d'un atome de chlore en position 8.
Unicité
Le chlorhydrate de 8-chloro-4-hydrazinoquinoléine est unique en raison de la présence de l'atome de chlore en position 8, ce qui peut influer sur sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut améliorer son affinité de liaison à des cibles moléculaires spécifiques, ce qui en fait un composé précieux en recherche et développement .
Propriétés
Numéro CAS |
1170966-61-6 |
|---|---|
Formule moléculaire |
C9H9Cl2N3 |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
(8-chloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H |
Clé InChI |
OVTGVXDNKZBWOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


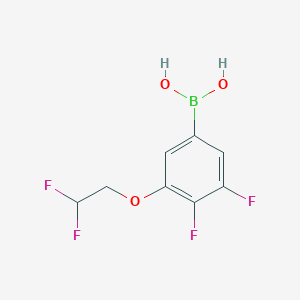


![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)

